N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring:
- A prop-2-en-1-yl (allyl) group at position 3, introducing unsaturation that may influence metabolic stability and reactivity.
- A sulfanyl bridge connecting the core to an N-(2-ethyl-6-methylphenyl)acetamide moiety, which contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-4-13-27-23(29)20-17-11-6-7-12-18(17)31-22(20)26-24(27)30-14-19(28)25-21-15(3)9-8-10-16(21)5-2/h4,8-10H,1,5-7,11-14H2,2-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYYXSNKKERJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the benzothienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and pyrimidines.
Introduction of the allyl group: This step may involve allylation reactions using allyl halides or allyl alcohols.
Thioether formation: The thioether linkage can be formed by reacting the benzothienopyrimidine core with a suitable thiol compound.
Acetamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the sulfur atom.
Reduction: Reduction reactions may target the carbonyl group in the oxo moiety.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring or the allyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This article explores its applications primarily in medicinal chemistry and agricultural sciences, supported by relevant data and case studies.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thieno-pyrimidines possess broad-spectrum activity against various bacterial strains and fungi .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar thieno-pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a case study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thieno-pyrimidine compounds. A specific derivative was shown to protect neuronal cells from oxidative stress-induced apoptosis . This suggests that N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may have therapeutic potential in neurodegenerative diseases.
Pesticidal Activity
The compound's structural characteristics indicate potential use as a pesticide. Research has shown that similar compounds can act as effective insecticides and fungicides. For example, a study assessed the efficacy of thienopyrimidine derivatives against agricultural pests and found promising results .
Herbicidal Properties
Compounds with thieno-pyrimidine frameworks have been evaluated for their herbicidal activity. In one case study, certain derivatives demonstrated selective herbicidal effects on specific weed species while sparing crop plants . This selectivity is crucial for developing sustainable agricultural practices.
Summary of Applications
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated based on formula C₂₅H₂₈N₄O₂S₂.
Structural Variations and Implications
Core Modifications: The target compound’s hexahydrobenzothienopyrimidine core differs from the triazolo-pyrimidine core in , which confers distinct conformational flexibility and electronic properties. The absence of a triazolo ring may reduce polar interactions but improve metabolic stability.
Substituent Effects :
- 2-Ethyl-6-methylphenyl vs. 2,3-dimethylphenyl (): The ethyl group increases steric bulk, possibly hindering binding to narrow enzyme pockets but enhancing hydrophobic interactions.
- Allyl (prop-2-en-1-yl) vs. 4-methoxyphenyl (): The allyl group’s electron-rich double bond may engage in charge-transfer interactions, whereas the methoxy group in offers hydrogen-bond acceptor capability.
Bioactivity and Pharmacological Inference
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition: Benzothieno-pyrimidine derivatives often target ATP-binding pockets in kinases due to their planar heterocyclic cores .
- Antimicrobial Potential: Sulfanyl-acetamide moieties in exhibit activity against bacterial pathogens, likely through interference with folate metabolism.
- Bioactivity Clustering : As per , compounds with similar cores and substituents cluster in bioactivity profiles, implying shared mechanisms like protein binding or enzyme inhibition.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that includes:
- An ethyl and methyl-substituted phenyl group.
- A thieno-pyrimidine core with a sulfanyl linkage.
- A ketone functional group contributing to its reactivity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance:
- Studies have shown that derivatives of benzothieno-pyrimidines possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
2. Antiparasitic Activity
The compound's structural motifs are reminiscent of known antiparasitic agents. Research has highlighted:
- The potential for activity against Entamoeba histolytica, where compounds with similar structures showed IC50 values in the low micromolar range .
3. Anti-inflammatory Properties
Compounds with thieno-pyrimidine frameworks have been noted for their anti-inflammatory effects:
- Inhibitory effects on cyclooxygenase (COX) enzymes have been documented in related compounds, suggesting a similar potential for this compound .
The mechanisms through which N-(2-ethyl-6-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its biological effects may include:
1. Enzyme Inhibition
Inhibition of key enzymes involved in inflammatory pathways (e.g., COX) may lead to reduced production of pro-inflammatory mediators.
2. Reactive Oxygen Species (ROS) Modulation
Similar compounds have been shown to generate ROS that can induce apoptosis in microbial cells . This suggests that the compound may also exploit oxidative stress as a mechanism to exert its antimicrobial effects.
Case Studies
Several studies have investigated the biological activities of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
